molecular formula C11H14N2O4 B7796796 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B7796796
M. Wt: 238.24 g/mol
InChI Key: FOXRXVSTFGNURG-UHFFFAOYSA-N
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Description

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound used primarily in the synthesis of peptides and proteins. It is known for its role as a coupling agent, facilitating the formation of peptide bonds by activating carboxyl groups on amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) groupThe compound is often synthesized under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as protection, deprotection, and purification to achieve the desired product. The compound is stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further synthetic applications or as intermediates in the production of more complex molecules .

Scientific Research Applications

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and proteins.

    Biology: Plays a role in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid involves its ability to activate carboxyl groups, facilitating the formation of peptide bonds. This activation is crucial in the synthesis of peptides and proteins, where the compound acts as a coupling agent. The molecular targets include amino acids and peptides, and the pathways involved are those related to peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its specific structure, which allows for efficient peptide bond formation. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRXVSTFGNURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957158
Record name 3-Amino-N-[(benzyloxy)(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35761-26-3
Record name 3-Amino-N-[(benzyloxy)(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid
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3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

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